1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is a synthetic organic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked via an ethanone-thioether bridge to a substituted quinoline moiety (7-methoxy-4-methylquinolin-2-yl). The thioether linkage is critical for modulating electronic properties and stability .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-13-9-21(22-17-11-15(24-2)4-5-16(13)17)27-12-18(23)14-3-6-19-20(10-14)26-8-7-25-19/h3-6,9-11H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAJYEQQKUXHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₃O₂S
- Molecular Weight : 341.40 g/mol
- CAS Number : 10288-72-9
This compound features a benzodioxin core linked to a quinoline moiety, which is known for contributing to various biological activities.
Research indicates that compounds with similar structures often interact with multiple biological targets. For instance, the quinoline component is known for its role in inhibiting various enzymes and receptors involved in cellular signaling pathways. The benzodioxin moiety may enhance lipophilicity, facilitating membrane permeability and bioavailability.
Inhibition of Enzymatic Activity
A notable mechanism of action for related compounds is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. For example, studies have shown that derivatives of benzodioxin exhibit significant PARP inhibitory activity, with IC₅₀ values ranging from 0.08 μM to 12 μM depending on structural modifications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- Case Study : A derivative exhibited an IC₅₀ value of 5.8 μM against PARP1, suggesting strong potential as an anticancer agent .
This suggests that the compound may have similar properties and could be explored further for its efficacy in cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Modifications to either the benzodioxin or quinoline parts can lead to variations in activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased potency against PARP |
| Substitution on the quinoline ring | Altered receptor binding affinity |
Such insights into SAR are crucial for optimizing the compound's efficacy and minimizing side effects.
Toxicity and Safety Profile
While exploring the biological activity, it is also essential to consider the safety profile of the compound. Preliminary toxicity assays indicate that compounds within this class may exhibit irritant properties; however, detailed toxicological studies are required to establish a comprehensive safety profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Moieties
Substituent Effects on Physicochemical Properties
- Quinoline vs. Thiazolo-Triazole/Triazoloquinoline: The 7-methoxy-4-methylquinoline in the target compound introduces moderate polarity and steric hindrance, balancing lipophilicity (LogP ~3.2 predicted) and aqueous solubility. Triazoloquinoline derivatives (e.g., CAS 690961-52-5) feature fused heterocycles, enhancing thermal stability (Tₘ >200°C) and π-stacking interactions with biological targets .
- Ethanone vs. Propanone Backbone: Analogues like 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-one (CAS 20632-12-6) replace ethanone with propanone, elongating the ketone chain. This minor change increases molecular weight (ΔMW = +14 Da) and slightly reduces solubility (ΔLogS = -0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
